2-{[1,1'-biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[3.5]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1,1’-biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[35]nonane is a spirocyclic compound that features a unique structure with a spiro atom connecting two rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1’-biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[3.5]nonane typically involves the formation of the spirocyclic core through a series of cyclization reactions. One common method involves the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by oxidative cyclization using Oxone® in formic acid . This method allows for the formation of the spirocyclic oxetane, which can then be further functionalized to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[1,1’-biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as Oxone®.
Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spirocyclic carbon atoms.
Common Reagents and Conditions
Oxidation: Oxone® in formic acid is commonly used for oxidative cyclizations.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization can yield ring-fused benzimidazoles, while reduction can lead to the formation of reduced spirocyclic derivatives.
Scientific Research Applications
2-{[1,1’-biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[3.5]nonane has several applications in scientific research:
Medicinal Chemistry: It is used as a structural alternative to morpholine in drug discovery, particularly for enhancing binding affinities to enzyme active sites.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: Its unique chemical properties make it valuable in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 2-{[1,1’-biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets, such as enzymes. The spirocyclic structure allows for efficient binding to active sites, facilitating the inhibition or modulation of enzyme activity. This interaction is often mediated by hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
- 2-oxa-6-azaspiro[3.3]heptane
- Spiro[4.5]decane
- Spiropentadiene
Uniqueness
2-{[1,1’-biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[3.5]nonane is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and binding affinity, making it a valuable scaffold in medicinal chemistry.
Properties
CAS No. |
2411201-76-6 |
---|---|
Molecular Formula |
C20H21NO2 |
Molecular Weight |
307.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.